Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H12ClN3O2 and a molecular weight of 241.67 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Ethyl 2-chloro-4-(cyclopropylamino
Biological Activity
Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate (CAS: 1192711-36-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a chloro group at the 2-position, a cyclopropylamino group at the 4-position, and an ethyl ester group at the 5-position of the pyrimidine ring. This configuration may enhance its pharmacological properties, making it a candidate for drug development targeting various diseases, particularly cancer and neurological disorders.
- Molecular Formula : C10H12ClN3O2
- Molecular Weight : 241.68 g/mol
- Purity : 97%
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly in enzyme inhibition. Pyrimidine derivatives are known to act as kinase inhibitors, which play critical roles in cell signaling pathways. The incorporation of the cyclopropylamino group may enhance the compound's selectivity and binding affinity to these targets, potentially leading to reduced side effects compared to traditional therapies.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer properties through the inhibition of kinases involved in tumor growth and metastasis. Kinase inhibitors derived from pyrimidines have shown promise in targeting cancer cell proliferation and survival mechanisms. For instance, compounds with similar structural motifs have been effective against various cancer types by selectively inhibiting key signaling pathways.
Neurological Applications
The cyclopropylamino moiety may allow this compound to interact with neurotransmitter systems within the central nervous system. This interaction could lead to therapeutic applications in treating neurological disorders characterized by neurotransmitter imbalances. Preliminary studies suggest that derivatives of this compound might modulate enzyme activity related to neurotransmitter degradation or uptake.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound emphasizes the importance of its functional groups:
- Chloro Group : Enhances electrophilicity and may improve interaction with biological targets.
- Cyclopropylamino Group : Introduces steric strain that can enhance binding properties.
- Ethyl Ester Group : Increases lipophilicity, aiding membrane permeability and potential prodrug behavior upon hydrolysis.
Case Studies and Research Findings
- Kinase Inhibition :
- Neurotransmitter Modulation :
- Synthetic Versatility :
Properties
Molecular Formula |
C10H12ClN3O2 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-16-9(15)7-5-12-10(11)14-8(7)13-6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13,14) |
InChI Key |
LISKOBFYMLEPAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2CC2)Cl |
Origin of Product |
United States |
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